molecular formula C6H13ClO2S B2381359 4-Methylpentane-1-sulfonyl chloride CAS No. 60154-83-8

4-Methylpentane-1-sulfonyl chloride

Cat. No.: B2381359
CAS No.: 60154-83-8
M. Wt: 184.68
InChI Key: RSKNWLPGAZIHTP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-methylpentane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNWLPGAZIHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpentane-1-sulfonyl chloride can be synthesized through the reaction of 4-methylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Methylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylpentane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group acts as an electrophile, facilitating the substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonyl chloride
  • Ethanesulfonyl chloride
  • Propane-1-sulfonyl chloride

Uniqueness

4-Methylpentane-1-sulfonyl chloride is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable reagent in organic synthesis for creating complex molecules .

Biological Activity

4-Methylpentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in organic synthesis and pharmaceutical applications due to its reactive sulfonyl chloride functional group. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C₆H₁₃ClO₂S
  • Molecular Weight : 178.69 g/mol
  • Structure : The compound features a sulfonyl chloride group attached to a branched alkane, which influences its reactivity and interaction with biological molecules.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpentanol with thionyl chloride under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:

4 Methylpentanol+SOCl24 Methylpentane 1 sulfonyl chloride+SO2+HCl\text{4 Methylpentanol}+\text{SOCl}_2\rightarrow \text{4 Methylpentane 1 sulfonyl chloride}+\text{SO}_2+\text{HCl}

This reaction is crucial for producing the sulfonyl chloride, which can then be utilized in further synthetic applications.

Case Studies and Research Findings

Several studies highlight the potential applications and biological activities associated with sulfonyl chlorides similar to this compound:

  • Antioxidant Activity : Research has indicated that certain sulfonamide derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Carbohydrate-Hydrolyzing Enzyme Inhibition : Some studies have investigated the inhibitory effects of sulfonamide derivatives on carbohydrate-hydrolyzing enzymes, suggesting a role in managing metabolic disorders .

Comparative Analysis

To better understand the biological implications of this compound, it is helpful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
2-Methoxy-4-methylpentane-1-sulfonyl chlorideC₈H₁₉ClO₃SUsed in modifying biomolecules
3,3-Difluoro-4-methylpentane-1-sulfonyl chlorideC₇H₁₃ClF₂O₂SKnown for enzyme inhibition and receptor modulation
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chlorideC₈H₈Cl₂O₃SSimilar reactivity; used in drug development

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